molecular formula C10H12BrNO2 B613284 (S)-alpha-Methyl-3-bromophenylalanine CAS No. 1212117-73-1

(S)-alpha-Methyl-3-bromophenylalanine

Cat. No.: B613284
CAS No.: 1212117-73-1
M. Wt: 258.11 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-alpha-Methyl-3-bromophenylalanine is a chiral amino acid derivative with a bromine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-alpha-Methyl-3-bromophenylalanine typically involves the bromination of (S)-alpha-Methylphenylalanine. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding phenylalanine derivative without the bromine atom.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

(S)-alpha-Methyl-3-bromophenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-alpha-Methyl-3-bromophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

    (S)-alpha-Methylphenylalanine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    3-Bromophenylalanine: Similar structure but without the alpha-methyl group, affecting its steric properties and interactions.

Uniqueness: (S)-alpha-Methyl-3-bromophenylalanine is unique due to the presence of both the alpha-methyl group and the bromine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs.

Properties

IUPAC Name

(2S)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCSKUVWGVFCLY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=CC=C1)Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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